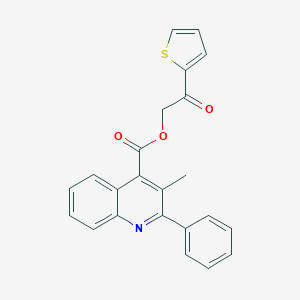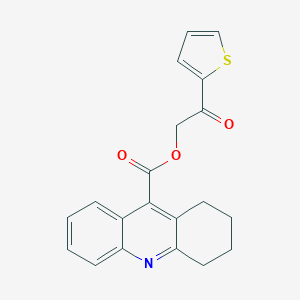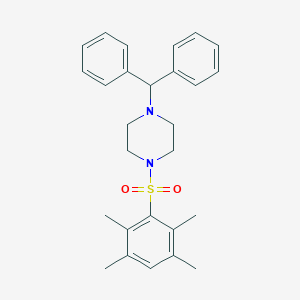
4-(4-Methoxy-3-methyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxy-3-methyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives This compound is characterized by the presence of a methoxy group, a methyl group, and a benzenesulfonyl group attached to a piperazine ring, which is further linked to a carboxylic acid ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-3-methyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester typically involves multiple steps:
Preparation of 4-Methoxy-3-methyl-benzenesulfonyl chloride: This is achieved by reacting 4-methoxy-3-methylbenzenesulfonyl chloride with thionyl chloride under reflux conditions.
Formation of Piperazine Derivative: The sulfonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form the sulfonyl piperazine intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-3-methyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Hydrolysis can be carried out using aqueous acid or base under reflux conditions.
Major Products Formed
Oxidation: 4-(4-Hydroxy-3-methyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester.
Reduction: 4-(4-Methoxy-3-methyl-benzenesulfanyl)-piperazine-1-carboxylic acid ethyl ester.
Substitution: 4-(4-Methoxy-3-methyl-benzenesulfonyl)-piperazine-1-carboxylic acid.
Scientific Research Applications
4-(4-Methoxy-3-methyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3-methyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring can enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-methyl-benzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-(4-Methoxy-3-methyl-benzenesulfonyl)-piperazine: An intermediate in the synthesis process.
4-(4-Methoxy-3-methyl-benzenesulfonyl)-piperazine-1-carboxylic acid: A hydrolysis product of the target compound.
Uniqueness
4-(4-Methoxy-3-methyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy and methyl groups on the benzene ring, along with the sulfonyl and ester functionalities, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-(4-methoxy-3-methylphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-4-22-15(18)16-7-9-17(10-8-16)23(19,20)13-5-6-14(21-3)12(2)11-13/h5-6,11H,4,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRYRZNMFASUPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
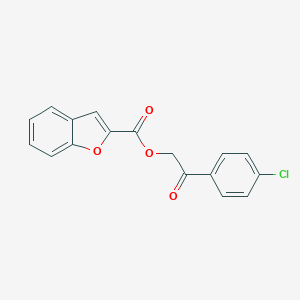

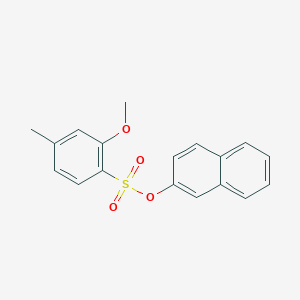
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B486240.png)
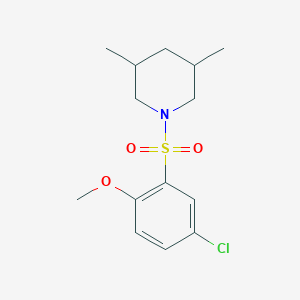
![2-{[(1,3-Benzodioxol-5-ylmethyl)amino]carbonyl}benzoic acid](/img/structure/B486246.png)
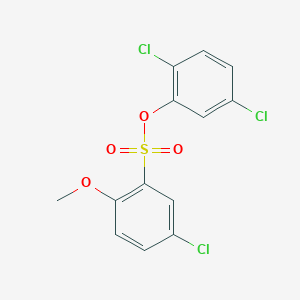
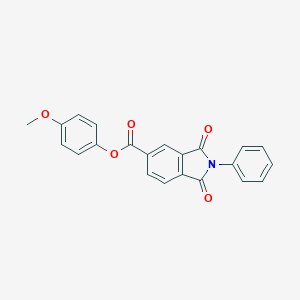
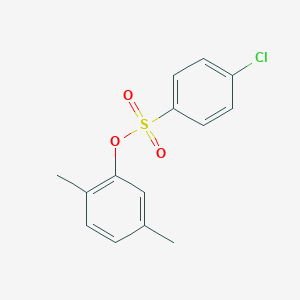
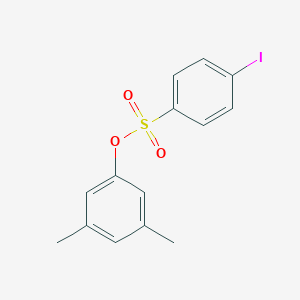
![2-[(4-hydroxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B486258.png)
